molecular formula C19H20ClFN2O3S B11335553 1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11335553
M. Wt: 410.9 g/mol
InChI Key: WMQPDSUWIUPMRU-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a fluorophenyl group. Its distinct structure makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent attachment of the methanesulfonyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under amide formation conditions.

    Attachment of Methanesulfonyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like methanesulfonyl chloride and fluorobenzene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as methanesulfonyl chloride for sulfonylation and fluorobenzene derivatives for fluorination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: A closely related compound with a different substitution pattern on the piperidine ring.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: Another similar compound with a different position of the carboxamide group.

Uniqueness

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-5-3-4-14(12-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-7-2-1-6-17(18)21/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

WMQPDSUWIUPMRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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